1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
The synthesis and stereochemical determination of this compound and its derivatives have been explored in the context of potent PI3 kinase inhibitors. A notable study described the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, involving specific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry (Chen et al., 2010). This research highlights the compound's relevance in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents.
Chemical Synthesis Techniques
Another aspect of research on this compound involves the development of efficient synthesis methods. Sarantou and Varvounis (2022) reported on the synthesis of a structurally similar urea derivative using carbonylation reactions and confirmed the structure through various spectroscopic methods, emphasizing the compound's versatility in organic synthesis and potential utility in developing pharmacologically active molecules (Sarantou & Varvounis, 2022).
Catalysis and Polymerization Initiators
Research has also focused on the compound's role in catalysis and as a polymerization initiator. For instance, Matsuo, Mashima, and Tani (2001) discussed the selective formation of complexes using pyrrolyl derivatives and their performance in ε-caprolactone polymerization, showcasing the compound's potential application in material science and polymer chemistry (Matsuo et al., 2001).
Anion Binding and Molecular Recognition
The compound and its derivatives have also been investigated for their anion-binding properties. Gale (2006) explored the structural chemistry of urea-based anion complexes, highlighting the compound's utility in developing selective anion-binding agents for various applications, including sensors and separation technologies (Gale, 2006).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-9-11-17(12-10-15)23(19-8-5-13-21-19)20(24)22-16-6-4-7-18(14-16)25-2/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWMQUVVWRTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.